molecular formula C18H17NO3S B2805536 2-(Benzo[d]thiazol-2-yl)-1-(2,4-dihydroxy-5-propylphenyl)ethanone

2-(Benzo[d]thiazol-2-yl)-1-(2,4-dihydroxy-5-propylphenyl)ethanone

Cat. No.: B2805536
M. Wt: 327.4 g/mol
InChI Key: MZJUMUKBAFVSPJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds such as 2-(benzo[d]thiazol-2-yl)-6-methoxyphenol (TMP) have been synthesized and characterized .


Molecular Structure Analysis

Detailed photophysical investigation of TMP indicated the coupling of excited state intramolecular proton transfer (ESIPT) and aggregation induced emission (AIE). Crystal structure analysis along with theoretical calculations on TMP showed equal preference of the proton to form hydrogen bonds with methoxy oxygen and the benzothiazole N atom .


Chemical Reactions Analysis

The TMP compound has been studied for its photophysical properties, indicating the coupling of ESIPT and AIE .

Scientific Research Applications

Synthetic Methods and Antimicrobial Activities

A range of novel compounds, including thiazole and benzimidazole derivatives, has been synthesized for evaluation against a variety of bacterial and fungal strains. These efforts aim to develop new antimicrobial agents with improved efficacy. For instance, Reddy et al. (2010) synthesized novel thiazol-2-amines and evaluated their antimicrobial activity, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria comparable to standard antibiotics like Streptomycin and Benzyl penicillin (Reddy & Reddy, 2010).

Anticancer Potential

In the quest for new anticancer agents, Mahmoud et al. (2021) utilized a one-pot three-component synthesis approach to create thiazole derivatives with promising antitumor activities against MCF-7 breast cancer cells. This research highlights the potential of these compounds in the development of new cancer therapies (Mahmoud et al., 2021).

Electrochemical Synthesis

Amani and Nematollahi (2012) reported on the electrochemical synthesis of arylthiobenzazoles, showcasing a novel method of synthesizing derivatives of the target compound. This approach opens up new avenues for the development of compounds with potential pharmaceutical applications (Amani & Nematollahi, 2012).

Future Directions

While the future directions for this specific compound are not available, similar compounds have shown potential in energy harvesting platforms and as probes for selective detection of sulfide in pure aqueous solution .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-1-(2,4-dihydroxy-5-propylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-2-5-11-8-12(15(21)9-14(11)20)16(22)10-18-19-13-6-3-4-7-17(13)23-18/h3-4,6-9,20-21H,2,5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZJUMUKBAFVSPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=C(C=C1O)O)C(=O)CC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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